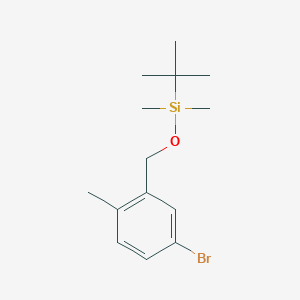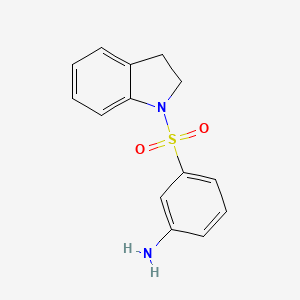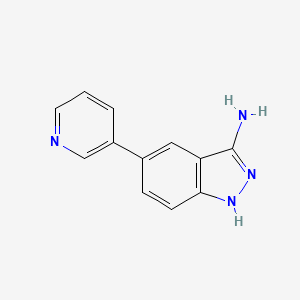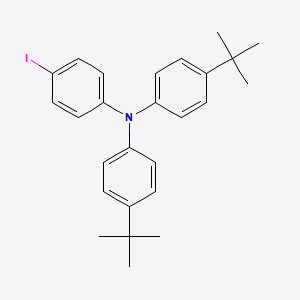
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of tert-butyl groups and an iodine atom attached to the phenyl rings. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 4-tert-butylaniline.
Coupling Reaction: The two aniline derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Azides or nitriles.
科学研究应用
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The presence of the iodine atom and tert-butyl groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
4-(tert-Butyl)aniline: Lacks the iodine atom and has different reactivity and applications.
N-(4-Iodophenyl)aniline: Lacks the tert-butyl groups and has different physical and chemical properties.
4-(tert-Butyl)-N-(4-iodophenyl)aniline: Similar structure but with only one tert-butyl group.
Uniqueness
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both tert-butyl groups and an iodine atom, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
属性
分子式 |
C26H30IN |
|---|---|
分子量 |
483.4 g/mol |
IUPAC 名称 |
4-tert-butyl-N-(4-tert-butylphenyl)-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C26H30IN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3 |
InChI 键 |
STQWQYVHKJEOBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


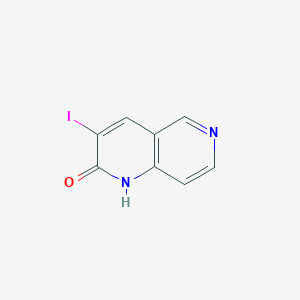
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
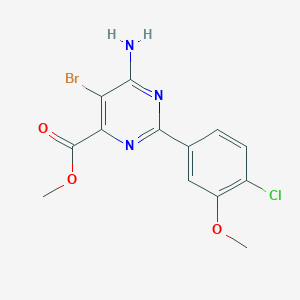

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
